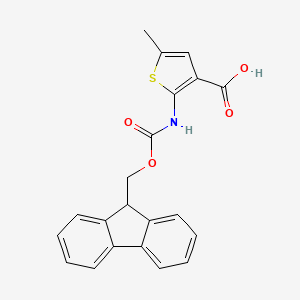![molecular formula C12H15NO5 B13516470 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid CAS No. 62023-34-1](/img/structure/B13516470.png)
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid is a compound with the molecular formula C12H15NO5. It is also known as N-[(Benzyloxy)carbonyl]threonine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino acid backbone, specifically threonine. The benzyloxycarbonyl group is a common protecting group used in organic synthesis, particularly in peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid typically involves the protection of the amino group of threonine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of threonine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-{[(Benzyloxy)carbonyl]amino}-2-oxobutanoic acid.
Reduction: Formation of threonine after removal of the benzyloxycarbonyl group.
Substitution: Formation of various substituted threonine derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]glycine: Similar structure but with glycine instead of threonine.
N-[(Benzyloxy)carbonyl]alanine: Similar structure but with alanine instead of threonine.
N-[(Benzyloxy)carbonyl]serine: Similar structure but with serine instead of threonine.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid is unique due to the presence of both a hydroxyl group and a benzyloxycarbonyl-protected amino group on the same molecule. This dual functionality allows for versatile applications in organic synthesis and biochemical research.
Properties
CAS No. |
62023-34-1 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-hydroxy-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(10(14)11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16) |
InChI Key |
AMUPAYRNPWRZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
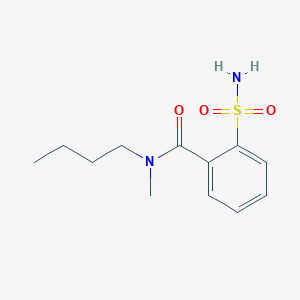
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
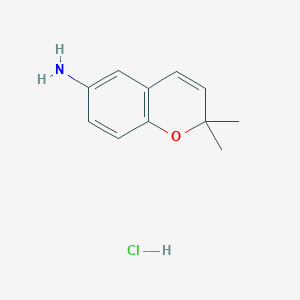

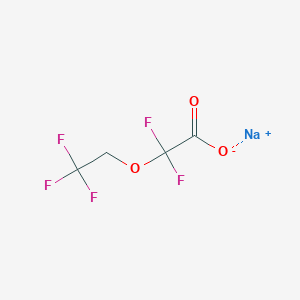
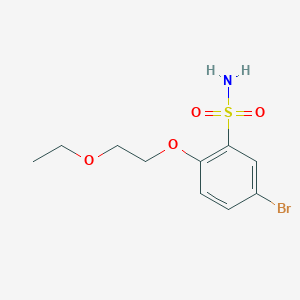
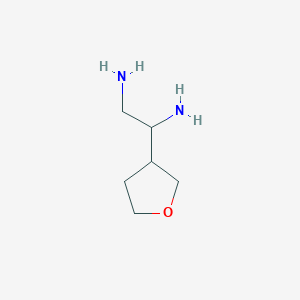
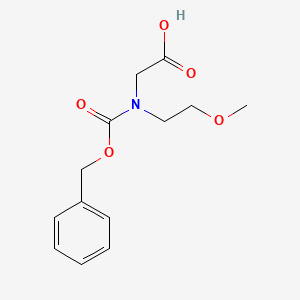
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
